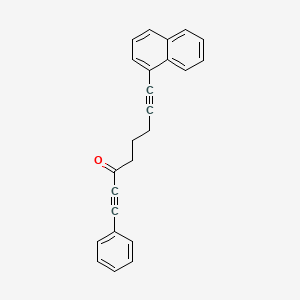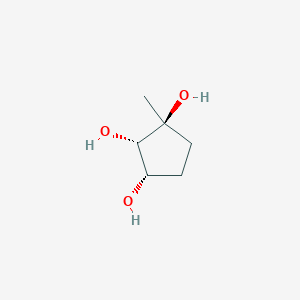
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol is an organic compound characterized by a cyclopentane ring with three hydroxyl groups and a methyl group attached. This compound is notable for its stereochemistry, with all three hydroxyl groups and the methyl group positioned in a specific spatial arrangement, making it a chiral molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives, which undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of biocatalysts, such as enzymes, is also explored to achieve stereoselective synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals, especially those requiring specific stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism by which (1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,3R)-1-Methylcyclopentane-1,2,3-triol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Cyclopentane-1,2,3-triol: Lacks the methyl group, offering different reactivity and applications.
1-Methylcyclopentane-1,2-diol: Contains only two hydroxyl groups, leading to different chemical properties.
Uniqueness
(1S,2S,3S)-1-Methylcyclopentane-1,2,3-triol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological molecules. This makes it valuable in applications requiring precise control over molecular interactions, such as in drug design and asymmetric synthesis.
Eigenschaften
CAS-Nummer |
918403-88-0 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(1S,2S,3S)-1-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c1-6(9)3-2-4(7)5(6)8/h4-5,7-9H,2-3H2,1H3/t4-,5-,6-/m0/s1 |
InChI-Schlüssel |
WRVWZOOJULPXAG-ZLUOBGJFSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@H]([C@@H]1O)O)O |
Kanonische SMILES |
CC1(CCC(C1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
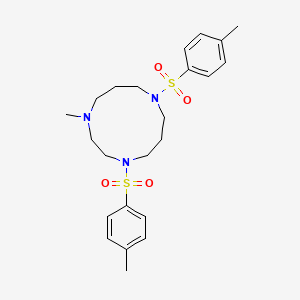
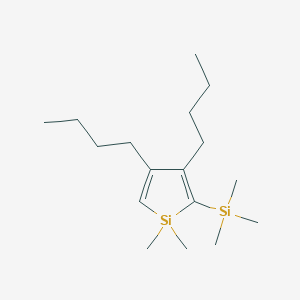
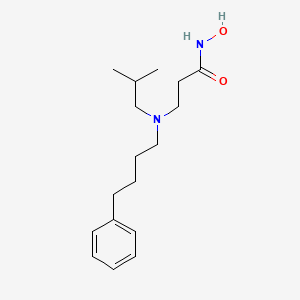
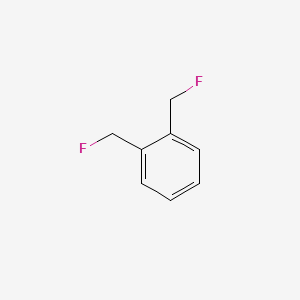

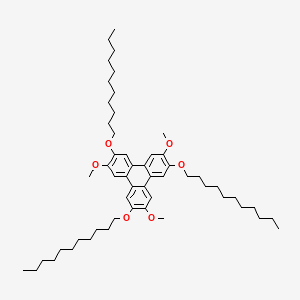

![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
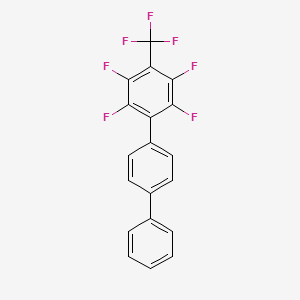
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
